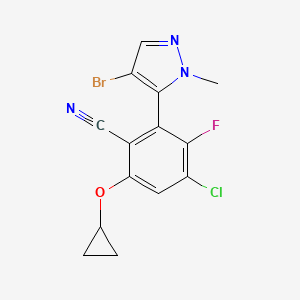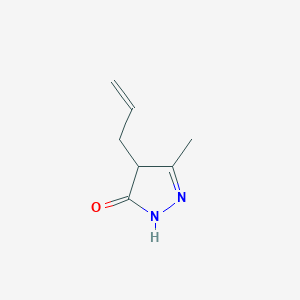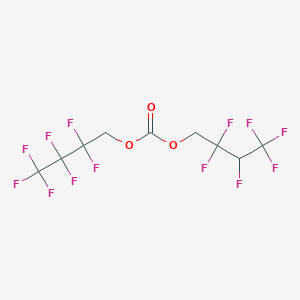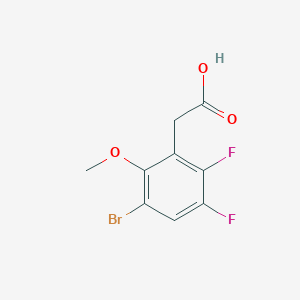
3,3',5-Trifluorobiphenyl-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’,5-Trifluorobiphenyl-4-amine is an organic compound with the molecular formula C12H8F3N. It is a derivative of biphenyl, where three fluorine atoms are substituted at the 3, 3’, and 5 positions, and an amine group is attached at the 4 position. This compound is used as an intermediate in organic synthesis and pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,3’,5-Trifluorobiphenyl-4-amine can be synthesized through various methods. One common synthetic route involves the reaction of 3,4,5-trifluorophenylboronic acid with 2-chloroaniline under Suzuki coupling conditions. The reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in a solvent such as toluene .
Industrial Production Methods
In industrial settings, the production of 3,3’,5-Trifluorobiphenyl-4-amine often involves large-scale Suzuki coupling reactions. The reaction conditions are optimized for high yield and purity, with careful control of temperature, pressure, and reaction time. The product is then purified through crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3,3’,5-Trifluorobiphenyl-4-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amines or other reduced products.
Substitution: Various substituted biphenyl derivatives.
Applications De Recherche Scientifique
3,3’,5-Trifluorobiphenyl-4-amine is utilized in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and protein binding.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,3’,5-Trifluorobiphenyl-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with proteins or enzymes, affecting their activity. The fluorine atoms can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4,5-Trifluorobiphenyl-2-amine
- 3,4,5-Trifluorophenylboronic acid
- 3,4,5-Trifluoro-2-nitrobiphenyl
- 5-Bromo-1,2,3-trifluorobenzene
- 2-Chloroaniline
- 2-Bromoaniline
Uniqueness
3,3’,5-Trifluorobiphenyl-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three fluorine atoms enhances its stability and reactivity, making it a valuable intermediate in various synthetic applications .
Propriétés
Formule moléculaire |
C12H8F3N |
|---|---|
Poids moléculaire |
223.19 g/mol |
Nom IUPAC |
2,6-difluoro-4-(3-fluorophenyl)aniline |
InChI |
InChI=1S/C12H8F3N/c13-9-3-1-2-7(4-9)8-5-10(14)12(16)11(15)6-8/h1-6H,16H2 |
Clé InChI |
VRXAUKPEHLKYQF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C2=CC(=C(C(=C2)F)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Pyrano[2,3-c]pyrazole-5-carbonitrile, 3,6-diamino-1,4-dihydro-4-phenyl-](/img/structure/B12082165.png)

![Benzo[b]thiophene-2-carboximidamide, 4-fluoro-N-hydroxy-5,6-dimethoxy-](/img/structure/B12082170.png)
![Disodium;2-[3-[5-[6-[3-[3-(carboxylatomethyl)phenyl]-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hexyl]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenyl]acetate](/img/structure/B12082175.png)



![6-[3-(Trifluoromethoxy)phenyl]pyridin-3-amine](/img/structure/B12082194.png)

![4-Methyl-1-[2-[1-(3-methylphenylsulfonyl)pyrrolidin-2(r)-yl]ethyl]piperidine](/img/structure/B12082219.png)
